2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11BrN2O |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-8-4-7-13-16-12(9-17(13)14)10-5-2-3-6-11(10)15/h2-9H,1H3 |
InChI Key |
MYZPZRLNJPVUBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Imidazo[1,2-a]pyridines
Classical Condensation and Heterocyclization
The classical synthetic route involves the condensation of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. This method is widely used due to the availability of starting materials and relatively straightforward reaction conditions.
Multicomponent Reactions and Domino Strategies
More recently, domino A3-coupling reactions and multicomponent reactions involving 2-aminopyridines, aldehydes, and isocyanides have been developed. These methods offer atom economy and operational simplicity, often proceeding under mild conditions with good yields.
Microwave-Assisted Solvent- and Catalyst-Free Synthesis
Microwave irradiation has been employed to accelerate the synthesis of imidazo[1,2-a]pyridines without solvents or catalysts. This green chemistry approach typically involves the condensation of 2-aminopyridines with α-bromoketones, producing the desired heterocycles in high yields and short reaction times.
Specific Preparation Methods for 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
Synthesis from 2-Aminopyridine and 2-Bromo-5-methoxyacetophenone
A common and efficient route to this compound involves the condensation of 2-aminopyridine with 2-bromo-5-methoxyacetophenone (an α-bromoketone derivative). The reaction proceeds via nucleophilic attack of the amino group on the ketone carbonyl, followed by intramolecular cyclization and elimination of HBr to form the imidazo[1,2-a]pyridine ring.
Reaction Conditions:
- Solvent: Ethanol or solvent-free conditions
- Catalyst: Often catalyst-free; iodine or ionic liquids ([BMIM]BF4) can be used to enhance yields
- Heating: Microwave irradiation at 65 °C or conventional heating at 50–60 °C
- Reaction Time: 10–120 minutes depending on method and scale
Microwave-Assisted Catalyst-Free Protocol
A notable method uses microwave irradiation to promote the reaction between 2-aminopyridine and 2-bromo-5-methoxyacetophenone without solvents or catalysts. The reaction mixture initially forms a solid, melts during stirring, and then solidifies to yield the product as a light yellow solid with yields up to 90%.
Iodine-Promoted Aqueous Media Synthesis
Iodine has been used as a catalyst in aqueous media to promote the synthesis of 2-arylimidazo[1,2-a]pyridines. The procedure involves mixing the α-bromoketone, iodine, and 2-aminopyridine in water with stirring and mild heating. The product is extracted with ethyl acetate and purified by column chromatography.
Comparative Data Table of Preparation Methods
Detailed Reaction Mechanism Overview
The synthesis generally proceeds via:
- Formation of an imine intermediate by condensation of the amino group of 2-aminopyridine with the carbonyl group of the α-bromoketone.
- Intramolecular nucleophilic substitution where the pyridine nitrogen attacks the α-carbon bearing the bromine, leading to ring closure.
- Elimination of HBr to form the imidazo[1,2-a]pyridine core.
Microwave irradiation and catalysts like iodine accelerate these steps by enhancing molecular collisions and activating the halogen leaving group.
Research Notes and Observations
- The methoxy substituent at the 5-position of the imidazo[1,2-a]pyridine ring is introduced via the corresponding methoxy-substituted acetophenone precursor.
- Bromine substitution at the ortho position of the phenyl ring (2-position) is retained from the starting α-bromoketone, allowing further functionalization possibilities.
- The use of microwave irradiation and solvent-free conditions represents a significant advancement in green chemistry, reducing reaction times and waste.
- Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) can serve as recyclable catalysts enhancing yield and selectivity.
- Post-synthetic purification typically involves silica gel column chromatography using ethyl acetate-hexane mixtures.
Chemical Reactions Analysis
Key Protocols:
-
Mechanistic Insight : The bromophenyl group is introduced via α-bromination of acetophenone derivatives using CBrCl₃, followed by cyclocondensation with 2-amino-5-methoxypyridine . Microwave irradiation enhances reaction efficiency by promoting rapid intramolecular cyclization .
Substitution Reactions
The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Examples:
-
Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the ortho and para positions, enabling regioselective substitutions .
Functionalization of the Methoxy Group
The 5-methoxy group can be demethylated or modified via electrophilic substitution.
Notable Transformations:
-
SAR Impact : Demethylation increases hydrogen-bonding capacity, improving binding affinity in biological targets .
Cross-Coupling Reactions
The bromophenyl group participates in transition metal-catalyzed couplings, enabling diversification of the core structure.
Catalytic Systems:
| Coupling Type | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Stille | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | 80% | |
| Sonogashira | Pd/C, CuI | K₂CO₃ | THF | 78% | |
| Heck | Pd(OAc)₂ | NaOAc | DMF/H₂O | 70% |
-
Applications : These reactions are pivotal for introducing alkynes, alkenes, or heteroaromatic groups for drug discovery .
Catalytic C–H Functionalization
Recent advances enable direct functionalization of the imidazo[1,2-a]pyridine core.
Examples:
| Reaction | Catalyst | Position Modified | Yield | Reference |
|---|---|---|---|---|
| C-3 Arylation | Pd(OAc)₂, Ag₂CO₃ | C-3 | 65% | |
| C-8 Bromination | NBS, AIBN | C-8 | 60% |
-
Regioselectivity : The methoxy group at C-5 directs electrophilic substitution to C-3 and C-8 positions .
Stability and Degradation
The compound exhibits stability under acidic and thermal conditions but undergoes debromination at elevated temperatures (>200°C) . Photodegradation studies reveal partial cleavage of the methoxy group under UV light .
Scientific Research Applications
2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antituberculosis and anticancer drugs.
Material Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, as an antituberculosis agent, it may inhibit the function of essential bacterial enzymes, leading to the disruption of bacterial cell processes . The exact molecular pathways involved can vary based on the specific derivative and its target .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2-bromophenyl group in the target compound allows regioselective functionalization (e.g., Se–Br exchange in selenophene-fused derivatives) , whereas 4-bromophenyl analogs (e.g., 2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine) exhibit different steric and electronic profiles .
- Methoxy vs.
Key Observations :
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., AI-28) show stronger IL-1β inhibition but lower cell viability compared to methoxy derivatives .
- Halogen Effects : Bromine at the 2-position (target compound) may enhance reactivity for further modifications, while 4-bromo analogs are less explored biologically .
Physicochemical Properties
Table 3: Physicochemical Properties
Key Observations :
Biological Activity
2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-a]pyridine scaffold, characterized by:
- A bromophenyl substituent at the 2-position.
- A methoxy group at the 5-position.
This structure is significant as it influences the compound's interaction with biological targets, contributing to its pharmacological properties.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes key activities associated with this compound and related compounds.
The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:
- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.
- Antiviral Activity : The compound may act as an allosteric inhibitor of reverse transcriptase in HIV-1, reducing viral replication rates.
- Cholinesterase Inhibition : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic signaling.
Case Studies
Several studies have investigated the pharmacological potential of imidazo[1,2-a]pyridine derivatives:
- Anticancer Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against human leukemia and breast cancer cell lines, with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Research highlighted that this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .
- Cholinesterase Inhibition : In an evaluation of various imidazo[1,2-a]pyridine derivatives for their AChE inhibitory activity, this compound displayed moderate inhibition with an IC50 value comparable to known inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their structural features:
- Substituents on the Phenyl Ring : The presence and position of halogen substituents significantly affect antimicrobial and anticancer activities.
- Methoxy Group Positioning : The methoxy group at the 5-position enhances lipophilicity and facilitates better membrane penetration.
Q & A
Q. What are the common synthetic routes for 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine?
The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions. For example:
- Copper-catalyzed selenylation : Reacting 2-(2-bromophenyl)imidazo[1,2-a]pyridine with selenium powder under ligand-free, aerobic conditions yields selenophenes fused to the imidazo scaffold (75–85% yields) .
- Cobalt-catalyzed cyclization : Using CoC₂O₄ (10 mol%), KSeCN, and N-chlorosuccinimide (NCS) in acetonitrile at 130°C for 5 hours enables regioselective C–Se bond formation .
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
Q. How is this compound utilized as an intermediate in heterocyclic chemistry?
The bromophenyl moiety enables further functionalization via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to synthesize bioactive fused heterocycles like benzo[b]selenophenes or imidazo[4,5-b]indoles .
Advanced Research Questions
Q. How does the choice of transition metal catalyst influence regioselectivity in selenylation reactions?
- Copper catalysts (e.g., CuI) favor selective cleavage of the C(sp²)–Br bond, directing selenylation to the brominated aryl position .
- Cobalt catalysts (e.g., CoC₂O₄) enable dual C–Br and C–H activation, allowing selenylation at both brominated and non-brominated sites. Ligands like 1,10-phenanthroline modulate coordination geometry, influencing intermediate stability and regioselectivity .
Q. What strategies optimize yields in domino C–N coupling reactions involving this compound?
- Catalyst optimization : Sequential Pd/Cu catalysis (e.g., Pd(OAc)₂ and CuI) enhances efficiency in multi-step C–N bond formations.
- Reaction conditions : Elevated temperatures (130°C), sealed tube setups, and polar aprotic solvents (e.g., MeCN) improve reaction rates and yields (70–85%) .
Q. How do reaction conditions affect by-product formation in selenylation reactions?
Q. What mechanistic insights explain the formation of fused benzo[b]selenophene derivatives?
Proposed mechanisms involve:
- In situ generation of N-selenocyanate-succinimide from KSeCN and NCS, which reacts with the bromophenyl intermediate to form a SeCN-substituted species.
- Cobalt-mediated intramolecular cyclization through intermediate coordination, followed by reductive elimination to regenerate the catalyst and form the fused heterocycle .
Data Contradiction Analysis
Q. Why do synthetic protocols for similar imidazo[1,2-a]pyridines report varying yields (70–85%)?
Discrepancies arise from:
- Catalyst loading : Higher CoC₂O₄ concentrations (10 mol% vs. 5 mol%) improve turnover but may increase side reactions.
- Substituent effects : Electron-withdrawing groups on the bromophenyl ring slow reaction kinetics, reducing yields .
Methodological Recommendations
- Synthetic protocols : Prioritize cobalt catalysis for dual C–Br/C–H activation or copper for bromine-specific functionalization .
- Characterization : Combine crystallography with spectroscopic methods to resolve structural ambiguities in regioselective products .
- Reaction monitoring : Use in situ FTIR or MS to track intermediate formation and optimize reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
